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Compound of Interest

Compound Name: MART-1 (27-35) (human)

Cat. No.: B1146212 Get Quote

This guide provides a comprehensive overview of preclinical research on the MART-1 (27-35)

peptide, a key target in melanoma immunotherapy. It is intended for researchers, scientists,

and drug development professionals, offering a detailed look at the experimental data,

protocols, and biological pathways associated with this immunogenic peptide.

Core Concepts of MART-1 (27-35) Immunogenicity
The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein

expressed in normal melanocytes and a majority of melanoma tumors. The specific nine-

amino-acid fragment, MART-1 (27-35), with the sequence AAGIGILTV, is an immunodominant

epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the HLA-A2.1 major

histocompatibility complex (MHC) molecule. This recognition can trigger an anti-tumor immune

response, making the MART-1 (27-35) peptide a prime candidate for cancer vaccines and

adoptive cell therapies.

Preclinical studies have extensively investigated the native MART-1 (27-35) peptide and its

analogues to enhance immunogenicity. A notable variant is the MART-1 (26-35) decapeptide

with a leucine substitution at position 27 (ELAGIGILTV), which has demonstrated improved

binding to HLA-A2 and increased stability of the peptide-MHC complex, leading to more potent

T-cell activation.[1]
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The following tables summarize quantitative data from various studies investigating the

immunogenicity of the MART-1 (27-35) peptide and its analogues. These studies utilize a range

of assays to measure T-cell responses, including ELISpot, cytotoxicity assays, and tetramer

staining.

Table 1: T-Cell Responses Measured by ELISpot Assay
Study
Reference

Peptide
Variant

Adjuvant/Treat
ment

Patient/Donor
Cohort

Key Findings

ECOG E1696

Trial
MART-1 (27-35)

IFN-α2b or GM-

CSF

Metastatic

Melanoma

Patients

35% of subjects

showed CD8 T-

cell responses to

one or more

antigens,

including MART-

1.[2]

Rivoltini et al.,

2006

Melan-A/MART-

1:26-35(27L)
IFN-α

Stage IV

Melanoma

Patients

Consistent

enhancement of

CD8+ T cells

recognizing

modified and

native MART-1

peptides in 5 of 7

evaluable

patients.[3]

Speiser et al.,

2005

Melan-A26–35

A27L

CpG

oligodeoxynucleo

tides

Melanoma

Patients

Significant

increase in

peptide-specific

CD8+ T-cell

frequencies post-

vaccination.[3]

Table 2: Cytotoxicity of MART-1 Specific T-Cells
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Study
Reference

Effector
Cells

Target Cells E:T Ratio
Peptide
Concentrati
on

% Specific
Lysis /
Outcome

Rivoltini et

al., 1995

Anti-MART-

1(27-35) CTL

T2 cells

pulsed with

MART-1(27-

35)

Not specified Not specified

25- to 100-

fold higher

lytic activity

than MART-1-

reactive CTL

grown in high

dose IL-2.[4]

Ayyoub et al.,

2003

Anti-1L

(LAGIGILTV)

T-cells

T2 cells

pulsed with

native MART-

1(27-35)

10:1 Varied

Anti-1L T-

cells showed

greater

sensitivity to

the native

peptide

compared to

CTLs raised

against the

parental

peptide.[5]

Johnson et

al., 2009

PBLs

transduced

with DMF5

TCR

mel624+

melanomas
Not specified Endogenous

Greater

antitumor

reactivity

compared to

the original

DMF4

receptor.[6]

Table 3: Frequency of MART-1 Specific T-Cells by
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Study Reference
Peptide-MHC
Tetramer

Patient/Donor
Cohort

Key Findings

Rivoltini et al., 2006

HLA-A*0201 with

Melan-A/MART-1:26-

35(27L) and native

MART-1:27-35

Stage IV Melanoma

Patients

Increased percentage

of CD8+ T-cells

binding to tetramers

post-vaccination.[3]

Zippelius et al., 2002
A2/Melan-A26–35

A27L

Melanoma patients

and healthy donors

A2/Melan-A+ CD8+

cells were detected in

both melanoma

patients and healthy

donors.[7]

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are

detailed protocols for key experiments cited in preclinical studies of the MART-1 (27-35)

peptide.

Chromium-51 (51Cr) Release Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells.

1. Target Cell Labeling:

Harvest target cells (e.g., T2 cells or a melanoma cell line).

Resuspend 1 x 10^6 target cells in 100 µL of culture medium.

Add 100 µCi of Na2(51Cr)O4 and incubate for 60-90 minutes at 37°C, mixing every 30

minutes.

Wash the labeled cells three times with 10 mL of culture medium to remove unincorporated

51Cr.

Resuspend the cells at a concentration of 1 x 10^5 cells/mL in culture medium.
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2. Assay Setup:

Plate 100 µL of the labeled target cell suspension (10,000 cells) into each well of a 96-well

round-bottom plate.

Prepare serial dilutions of effector cells (CTLs) and add 100 µL to the wells to achieve

various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

For peptide recognition assays, pre-incubate target cells with the MART-1 (27-35) peptide

(typically 1 µg/mL) for 1 hour at 37°C before adding effector cells.

Controls:

Spontaneous release: Target cells with 100 µL of medium only.

Maximum release: Target cells with 100 µL of 1% Triton X-100 solution.

3. Incubation and Data Collection:

Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact.

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

After incubation, centrifuge the plate at 200 x g for 5 minutes.

Carefully harvest 100 µL of supernatant from each well and measure the radioactivity in a

gamma counter.

4. Data Analysis:

Calculate the percentage of specific lysis using the following formula: % Specific Lysis =

[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)] x 100

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
This assay quantifies the number of IFN-γ-secreting T-cells upon antigen stimulation.

1. Plate Coating:
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Pre-wet a 96-well PVDF membrane plate with 15 µL of 70% ethanol for 1 minute.

Wash the plate five times with 200 µL/well of sterile PBS.

Coat the wells with 100 µL of anti-human IFN-γ capture antibody (typically at 10-15 µg/mL in

PBS) and incubate overnight at 4°C.

2. Cell Preparation and Plating:

The next day, wash the plate five times with sterile PBS to remove excess antibody.

Block the membrane with 200 µL/well of complete RPMI medium with 10% fetal bovine

serum for at least 2 hours at 37°C.

Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) or isolated

T-cells.

During the blocking step, prepare your cell suspension and peptide stimuli. The MART-1 (27-

35) peptide is typically used at a final concentration of 10 µg/mL.

After blocking, remove the medium and add 100 µL of the cell suspension (e.g., 2.5 x 10^5

cells) and 100 µL of the peptide stimulus to each well.

Controls:

Negative control: Cells with medium only.

Positive control: Cells with a mitogen like phytohemagglutinin (PHA).

3. Incubation and Development:

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

After incubation, wash the plate five times with PBS containing 0.05% Tween 20 (PBST).

Add 100 µL of biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at

room temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the plate five times with PBST.

Add 100 µL of streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish

peroxidase (HRP) and incubate for 1 hour at room temperature.

Wash the plate five times with PBST.

Add 100 µL of the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) and

monitor for spot development.

Stop the reaction by washing with distilled water.

4. Spot Analysis:

Allow the plate to dry completely.

Count the spots in each well using an automated ELISpot reader. Each spot represents a

single IFN-γ-secreting cell.

MHC Tetramer Staining and Flow Cytometry
This technique identifies and quantifies antigen-specific T-cells using fluorescently labeled

MHC-peptide complexes.

1. Cell Preparation:

Prepare a single-cell suspension of PBMCs or lymphocytes at a concentration of 1-2 x 10^7

cells/mL in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

2. Staining:

Add 50-100 µL of the cell suspension (1-2 x 10^6 cells) to a FACS tube.

Add the PE- or APC-conjugated HLA-A2/MART-1 (27-35) tetramer at the predetermined

optimal concentration.

Incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal

temperature and time should be determined empirically.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add fluorescently labeled antibodies against cell surface markers, such as anti-CD8 and

anti-CD3, to identify the T-cell population of interest.

Incubate for an additional 30 minutes on ice in the dark.

3. Washing and Acquisition:

Wash the cells twice with 2 mL of cold FACS buffer.

Resuspend the cell pellet in 200-500 µL of FACS buffer. For fixation, resuspend in 1%

paraformaldehyde in PBS.

4. Data Analysis:

Acquire the samples on a flow cytometer.

Gate on the lymphocyte population based on forward and side scatter, then on CD3+ and

CD8+ cells.

Within the CD8+ T-cell gate, quantify the percentage of cells that are positive for the MART-1

tetramer.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear

understanding of the preclinical evaluation of the MART-1 (27-35) peptide.

T-Cell Receptor Signaling Pathway
The recognition of the MART-1 (27-35) peptide presented by an HLA-A2 molecule on an

antigen-presenting cell (APC) by a specific T-cell receptor (TCR) on a CD8+ T-cell initiates a

cascade of intracellular signaling events. This leads to T-cell activation, proliferation, and the

execution of effector functions such as cytokine release and target cell lysis.

Caption: Initial steps of TCR signaling upon MART-1 peptide recognition.

Experimental Workflow for Immunogenicity Assessment
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A typical preclinical workflow to evaluate the immunogenicity of a MART-1 (27-35) peptide-

based vaccine involves several key stages, from in vitro characterization to in vivo animal

studies.

Peptide Synthesis
(MART-1 (27-35) or analogue)

In Vitro Characterization

HLA-A2 Binding Assay Peptide-MHC Stability Assay

In Vitro T-Cell Stimulation

IFN-γ ELISpot Assay 51Cr Release Assay Tetramer/Intracellular
Cytokine Staining

In Vivo Animal Studies
(HLA-A2 transgenic mice)

Immunization with
Peptide Vaccine Formulation

Ex Vivo Analysis of
T-Cell Responses Tumor Challenge Studies

Evaluation of
Anti-Tumor Efficacy
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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